2-Bromo-4-chloro-benzenebutanamine
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Overview
Description
2-Bromo-4-chloro-benzenebutanamine is an organic compound with the molecular formula C10H13BrClN It is a derivative of benzenebutanamine, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-benzenebutanamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzenebutanamine. The process can be summarized as follows:
Chlorination: The chlorination at the 4-position can be carried out using chlorine gas (Cl2) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-benzenebutanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenebutanamines, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
2-Bromo-4-chloro-benzenebutanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-benzenebutanamine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the butanamine side chain.
4-Bromo-2-chlorobenzylamine: Similar structure with a benzylamine side chain instead of butanamine.
Uniqueness
2-Bromo-4-chloro-benzenebutanamine is unique due to the presence of both bromine and chlorine atoms on the benzene ring, combined with the butanamine side chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrClN/c11-10-7-9(12)5-4-8(10)3-1-2-6-13/h4-5,7H,1-3,6,13H2 |
InChI Key |
SPXXIXFPXIWXNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCCCN |
Origin of Product |
United States |
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